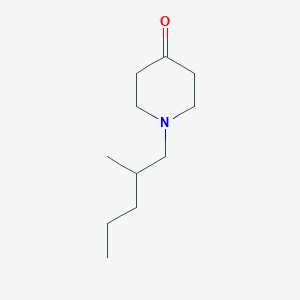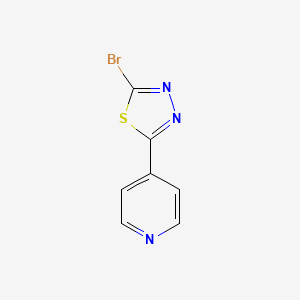
4-(5-Bromo-1,3,4-tiadiazol-2-il)piridina
Descripción general
Descripción
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a thiadiazole ring fused to a pyridine ring
Aplicaciones Científicas De Investigación
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to understand the interaction with various biomolecules.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials and chemical sensors.
Mecanismo De Acción
Target of action
1,3,4-thiadiazole derivatives have been found to interact with a variety of biological targets, depending on their specific structures .
Biochemical pathways
1,3,4-thiadiazole derivatives can affect a variety of biochemical pathways, depending on their specific structures and targets .
Análisis Bioquímico
Biochemical Properties
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives, including 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine, have been shown to inhibit carbonic anhydrase, an enzyme crucial for regulating pH and fluid balance in tissues . Additionally, these compounds can interact with heat shock proteins, which are involved in protein folding and protection against stress . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, thiadiazole derivatives can induce apoptosis (programmed cell death) by disrupting mitochondrial function and activating caspases . This compound can also modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .
Molecular Mechanism
The molecular mechanism of action of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine involves several pathways. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, beyond which adverse effects become more pronounced .
Metabolic Pathways
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism can also influence its overall bioavailability and efficacy in biochemical applications .
Transport and Distribution
Within cells and tissues, 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can impact its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . In the mitochondria, it can disrupt energy production by inhibiting key enzymes in the electron transport chain . In the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine typically involves the following steps:
Bromination: The starting material, 1,3,4-thiadiazol-2-ylpyridine, undergoes bromination to introduce the bromine atom at the 5-position of the thiadiazole ring.
Cyclization: The brominated intermediate is then subjected to cyclization conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different heterocyclic structure.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Substituted pyridine derivatives.
Comparación Con Compuestos Similares
4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-bromo-5-pyridin-4-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUUGBWNSHNIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727371 | |
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16439-93-3 | |
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
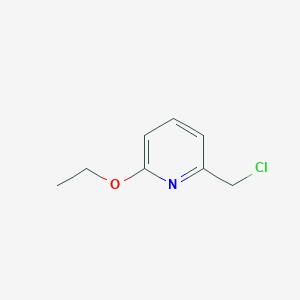
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
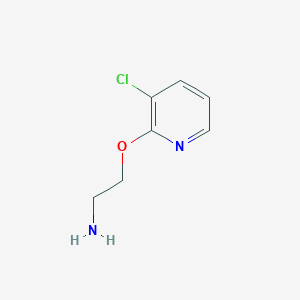
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)
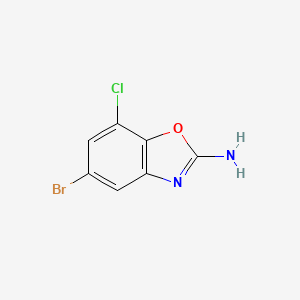
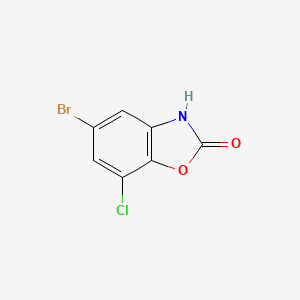

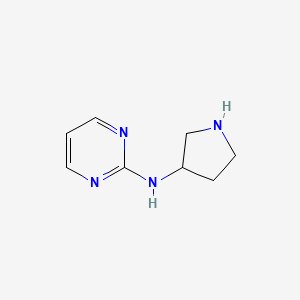
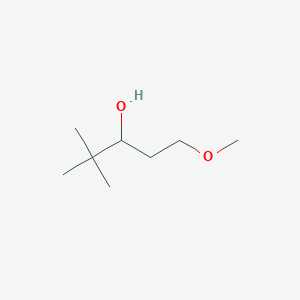
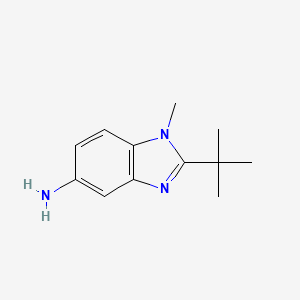
![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)
